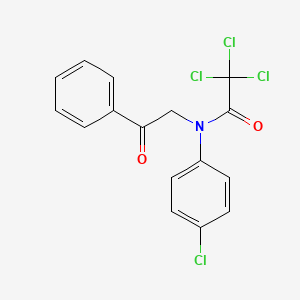
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide is a synthetic organic compound. It is characterized by the presence of trichloro, chlorophenyl, and phenylethyl groups attached to an acetamide backbone. Compounds with similar structures are often used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 4-chlorophenyl and 2-oxo-2-phenylethyl derivatives. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-N-(4-chlorophenyl)acetamide: Lacks the phenylethyl group.
N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide: Lacks the trichloro group.
2,2,2-Trichloro-N-(2-oxo-2-phenylethyl)acetamide: Lacks the chlorophenyl group.
Uniqueness
2,2,2-Trichloro-N-(4-chlorophenyl)-N-(2-oxo-2-phenylethyl)acetamide is unique due to the presence of all three functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
62761-54-0 |
|---|---|
Molecular Formula |
C16H11Cl4NO2 |
Molecular Weight |
391.1 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(4-chlorophenyl)-N-phenacylacetamide |
InChI |
InChI=1S/C16H11Cl4NO2/c17-12-6-8-13(9-7-12)21(15(23)16(18,19)20)10-14(22)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
UUWLFVBCRHEWSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN(C2=CC=C(C=C2)Cl)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






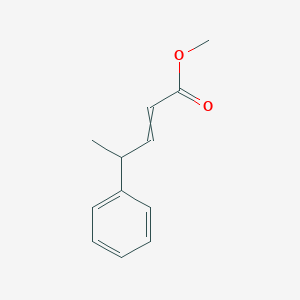
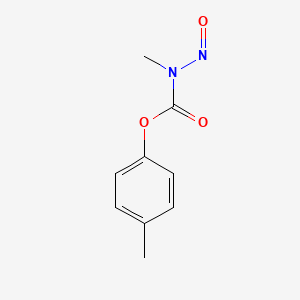
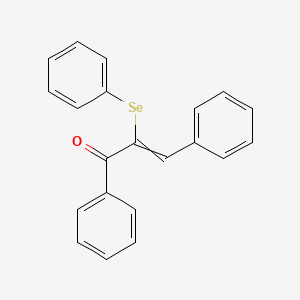
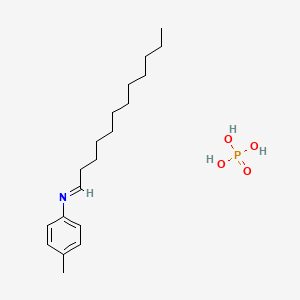
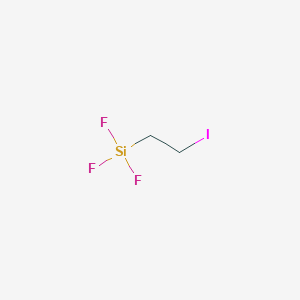

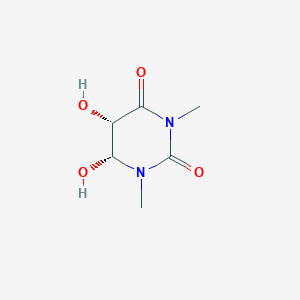
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
